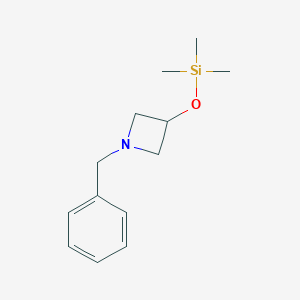
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-trimethylsilyloxy-azetidine is a chemical compound with the molecular formula C13H21NOSi It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
The synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine typically involves the reaction of azetidine derivatives with benzyl and trimethylsilyl groups. One common method includes the use of 1-arenesulfonylaziridines, which undergo a one-pot reaction with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to the desired product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Benzyl-3-trimethylsilyloxy-azetidine undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-trimethylsilyloxy-azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential as a precursor for pharmaceutical compounds is being explored, particularly in the synthesis of biologically active molecules.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is primarily influenced by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1-Benzyl-3-trimethylsilyloxy-azetidine can be compared with other azetidine derivatives, such as:
These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of benzyl and trimethylsilyloxy groups in 1-Benzyl-3-trimethylsilyloxy-azetidine provides distinct reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
111043-42-6 |
|---|---|
Fórmula molecular |
C13H21NOSi |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
(1-benzylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clave InChI |
GGTBVKOJUABMSG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
SMILES canónico |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Sinónimos |
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















